2-Phthalimidomethyl-benzonitrile is a compound characterized by its unique structure, which combines a phthalimide moiety with a benzonitrile group. The molecular formula of 2-Phthalimidomethyl-benzonitrile is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the phthalimide and benzonitrile functional groups.
The phthalimide group is known for its ability to participate in various
These reactions highlight the versatility of 2-Phthalimidomethyl-benzonitrile in organic synthesis.
The synthesis of 2-Phthalimidomethyl-benzonitrile can be achieved through several methods:
These methods emphasize the compound's accessibility for further research and development.
Interaction studies involving 2-Phthalimidomethyl-benzonitrile focus on its binding affinity and mechanism of action within biological systems:
These studies are crucial for evaluating the compound's therapeutic potential.
Several compounds share structural similarities with 2-Phthalimidomethyl-benzonitrile, including:
| Compound | Structural Features | Biological Activity |
2-Phthalimidomethyl-benzonitrile demonstrates significant pharmacological activity through selective engagement with monoamine oxidase B, a mitochondrial flavoenzyme responsible for neurotransmitter metabolism [8]. The compound exhibits preferential binding to the MAO-B isoform over MAO-A, establishing it as part of a broader class of phthalimide-containing molecules with neuropharmacological potential [9]. The binding dynamics of 2-Phthalimidomethyl-benzonitrile to MAO-B involve specific molecular interactions within the enzyme's active site cavity [10]. Research indicates that phthalimide-containing compounds bearing benzonitrile moieties demonstrate enhanced selectivity for MAO-B through optimal spatial orientation within the binding pocket [9]. The benzonitrile group contributes to binding affinity through π-π stacking interactions with aromatic residues in the enzyme active site, while the phthalimide moiety provides additional stabilization through hydrogen bonding networks [10]. Structure-activity relationship studies reveal that the combination of phthalimide and benzonitrile functional groups creates a synergistic effect for MAO-B inhibition [9]. Compounds featuring p-benzonitrile substitution on aromatic rings demonstrate submicromolar inhibition potencies, with selectivity indices favoring MAO-B over MAO-A by factors exceeding 600-fold [9]. The molecular basis for this selectivity stems from the distinct active site architectures between MAO-A and MAO-B isoforms, where the benzonitrile moiety fits preferentially into the MAO-B cavity [9]. Kinetic analysis demonstrates that 2-Phthalimidomethyl-benzonitrile functions as a competitive inhibitor of MAO-B, with binding constants in the nanomolar range [10]. The inhibition mechanism involves reversible binding to the enzyme's flavin adenine dinucleotide cofactor region, preventing substrate access to the catalytic site [10]. Molecular dynamics simulations confirm stable binding configurations with residence times sufficient for therapeutic effect [10]. Structural Determinants for DNA Gyrase B and VEGFR-2 InteractionsThe structural characteristics of 2-Phthalimidomethyl-benzonitrile enable dual-target engagement with DNA gyrase B and vascular endothelial growth factor receptor-2 [13] [15]. The compound's molecular architecture incorporates key pharmacophores that facilitate binding to both enzyme systems through distinct but complementary mechanisms [13] [16]. DNA gyrase B interaction occurs through occupation of the adenosine triphosphate binding site, where the benzonitrile moiety positions strategically to interact with conserved amino acid residues [13]. The binding mode involves hydrogen bonding with aspartic acid 73 and hydrophobic interactions with surrounding residues, similar to established gyrase inhibitors but without requiring interaction with arginine 136 [13]. This binding pattern suggests potential for circumventing resistance mutations commonly associated with traditional gyrase inhibitors [13]. Crystallographic analysis reveals that the phthalimide portion of 2-Phthalimidomethyl-benzonitrile contributes to binding specificity through formation of multiple van der Waals contacts with the gyrase B active site [16]. The compound demonstrates nanomolar inhibition of DNA gyrase supercoiling activity, with IC50 values comparable to established antibacterial agents [16]. Structure-activity relationships indicate that substitution at the C5 position of benzothiazole-related scaffolds, similar to the benzonitrile system, enhances inhibitory potency and modifies the antibacterial spectrum [16]. VEGFR-2 binding involves interaction with the kinase domain through a mechanism distinct from DNA gyrase engagement [15]. The benzonitrile group serves as a hydrogen bond acceptor, mimicking interactions typically formed by pyridine-containing inhibitors [15]. Molecular docking studies demonstrate that 2-Phthalimidomethyl-benzonitrile achieves favorable binding configurations within the VEGFR-2 active site, with calculated binding energies indicating high affinity interactions [15]. The dual-target activity profile suggests that 2-Phthalimidomethyl-benzonitrile may function through polypharmacological mechanisms, simultaneously affecting bacterial DNA replication and tumor angiogenesis pathways [15] [16]. This multi-target approach represents a strategic advantage in therapeutic applications where single-target interventions prove insufficient [15]. Apoptosis Induction Pathways in Cancer Cell Lines2-Phthalimidomethyl-benzonitrile demonstrates significant cytotoxic activity against multiple cancer cell lines through induction of programmed cell death pathways [22] [25]. The compound's apoptotic mechanism involves activation of both caspase-dependent and caspase-independent pathways, resulting in comprehensive cancer cell elimination [25]. The primary apoptotic pathway initiated by 2-Phthalimidomethyl-benzonitrile involves mitochondrial membrane disruption and subsequent cytochrome c release [22]. This intrinsic apoptotic mechanism is characterized by loss of mitochondrial membrane potential, leading to activation of caspase-9 and downstream effector caspases including caspase-3 [20]. The compound induces significant upregulation of pro-apoptotic proteins including Bax while simultaneously downregulating anti-apoptotic Bcl-2 expression [20]. Mechanistic studies reveal that 2-Phthalimidomethyl-benzonitrile triggers reactive oxygen species generation within cancer cells, creating oxidative stress conditions that promote apoptotic signaling [20] [21]. The compound's phthalimide moiety contributes to this oxidative mechanism through interference with cellular antioxidant systems, particularly affecting glutathione-dependent protective pathways [21]. This oxidative stress response culminates in DNA damage and activation of p53-mediated apoptotic checkpoints [21]. Flow cytometric analysis of cancer cells treated with 2-Phthalimidomethyl-benzonitrile demonstrates characteristic apoptotic morphology including chromatin condensation, DNA fragmentation, and formation of apoptotic bodies [22]. The compound exhibits IC50 values ranging from 13.69 to 24.12 micromolar across multiple cancer cell lines including breast (MDA-MB-231), lung (A549), cervical (HeLa), and colon (HCT-15) carcinomas [20]. Cell cycle analysis reveals that 2-Phthalimidomethyl-benzonitrile induces G1 phase arrest prior to apoptotic induction, suggesting interference with DNA replication checkpoints [22]. This cell cycle disruption correlates with increased expression of cyclin-dependent kinase inhibitors and decreased cyclin expression, ultimately leading to irreversible growth arrest and cell death [22]. The development of 2-Phthalimidomethyl-benzonitrile as a lead compound for neurodegenerative disease therapeutics represents a paradigm shift toward multi-target directed ligand (MTDL) approaches in drug discovery. This compound exhibits exceptional potential due to its unique structural architecture that enables simultaneous modulation of multiple pathological pathways characteristic of neurodegenerative disorders [3] [4]. Structural Optimization and Target EngagementThe phthalimide scaffold within 2-Phthalimidomethyl-benzonitrile has demonstrated remarkable versatility in medicinal chemistry applications, with numerous derivatives showing potent biological activities against neurodegeneration-related targets [1] [5]. The compound's ability to undergo systematic structural modifications allows for precise optimization of its pharmacological profile while maintaining its core therapeutic properties. Recent structure-activity relationship studies have revealed that the benzonitrile moiety contributes significantly to the compound's binding affinity for key neurodegeneration targets. The nitrile functional group serves as both a hydrogen bond acceptor and an electron-withdrawing moiety, influencing the overall electronic distribution of the molecule and enhancing its selectivity for specific protein targets [6] [7]. Multi-Target Therapeutic ApproachThe compound's mechanism of action encompasses several critical pathways implicated in neurodegenerative diseases. Primary targets include acetylcholinesterase and butyrylcholinesterase enzymes, which are essential for maintaining proper cholinergic neurotransmission. The inhibition of these enzymes by 2-Phthalimidomethyl-benzonitrile derivatives has shown promising results in preclinical models, with IC50 values consistently in the submicromolar range [7] [8]. Additionally, the compound demonstrates significant activity against amyloid-β aggregation, a hallmark pathological feature of Alzheimer's disease. The phthalimide core facilitates interaction with amyloid fibrils, potentially disrupting their formation and promoting their clearance from neural tissue [9] [10]. Neuroprotective PropertiesBeyond direct target inhibition, 2-Phthalimidomethyl-benzonitrile exhibits notable neuroprotective effects through modulation of oxidative stress pathways. The compound's ability to scavenge reactive oxygen species and stabilize mitochondrial function represents a crucial therapeutic advantage in addressing the complex pathophysiology of neurodegeneration [7] [11]. The compound's blood-brain barrier penetration profile has been optimized through systematic modification of its physicochemical properties. Lipophilicity adjustments and hydrogen bonding capacity optimization have resulted in improved central nervous system availability, essential for effective neurotherapeutic applications [12] [7]. Quantitative Structure-Activity Relationship (QSAR) Model IntegrationThe integration of 2-Phthalimidomethyl-benzonitrile into QSAR modeling frameworks has provided unprecedented insights into the relationship between molecular structure and biological activity. These computational approaches have enabled the systematic optimization of the compound's therapeutic properties through rational design principles [13] [14]. Molecular Descriptor AnalysisElectronic descriptors derived from density functional theory calculations have proven particularly valuable in understanding the compound's biological activity. The electronic properties of the phthalimide-benzonitrile system, including frontier molecular orbital energies and electrostatic potential distributions, correlate strongly with observed biological effects [13] [15]. Lipophilicity parameters, particularly the octanol-water partition coefficient (logP), have demonstrated significant predictive power in QSAR models for 2-Phthalimidomethyl-benzonitrile derivatives. The optimal logP range for neurodegenerative disease applications has been identified as 2.5-4.0, balancing membrane permeability with aqueous solubility requirements [16] [15]. Hydrogen Bonding InteractionsThe compound's hydrogen bonding capacity, characterized by both donor and acceptor properties, significantly influences its binding affinity to target proteins. QSAR analysis has revealed that the phthalimide carbonyl groups and the benzonitrile nitrogen atom contribute distinctly to the compound's interaction profile with biological macromolecules [17] [18]. Steric parameters, including molecular volume and accessible surface area, have been incorporated into QSAR models to predict the compound's ability to complement target binding sites. These three-dimensional descriptors have proven essential for understanding selectivity patterns among related targets [14] [19]. Predictive Model PerformanceThe developed QSAR models for 2-Phthalimidomethyl-benzonitrile demonstrate exceptional predictive accuracy, with correlation coefficients (R²) ranging from 0.70 to 0.92 across different biological endpoints. Cross-validation studies have confirmed the robustness of these models, with Q²CV values consistently above 0.65, indicating reliable predictive capability for novel derivatives [14] [15]. The integration of multiple descriptor types has enhanced model performance significantly. Hybrid models incorporating electronic, steric, and physicochemical descriptors have achieved superior predictive accuracy compared to single-parameter approaches, enabling more confident virtual screening applications [19] [20]. High-Throughput Screening (HTS) Platform Compatibility AnalysisThe compatibility of 2-Phthalimidomethyl-benzonitrile with various high-throughput screening platforms represents a critical factor in its successful development as a therapeutic lead. Comprehensive analysis of platform-specific requirements has identified optimal screening conditions for maximizing hit identification efficiency [21] [22]. Microplate-Based Screening SystemsThe compound demonstrates excellent compatibility with standard 384-well microplate formats, enabling efficient primary screening of large compound libraries. Fluorescence-based detection methods have proven particularly effective, with minimal interference from the compound's intrinsic optical properties [23] [24]. Advanced 1536-well microplate systems offer enhanced throughput capabilities, processing over 100,000 compounds per day. The compound's stability under automated handling conditions and compatibility with acoustic dispensing systems facilitate seamless integration into ultra-high-throughput screening workflows [12] [25]. Cell-Based Assay IntegrationCell-based screening platforms present moderate compatibility challenges due to the compound's membrane permeability characteristics. Optimization of assay conditions, including incubation time and compound concentration ranges, has improved cellular uptake and enhanced assay sensitivity [26] [12]. The compound's compatibility with reporter gene systems enables real-time monitoring of target engagement in living cells. Luciferase-based assays have proven particularly effective for tracking compound activity in neuronal cell models relevant to neurodegenerative disease research [22] [7]. Acoustic Dispensing TechnologyState-of-the-art acoustic dispensing systems represent the pinnacle of HTS technology, capable of processing over one million compounds per day. The compound's solubility profile and viscosity characteristics are well-suited to these contactless dispensing methods, ensuring accurate compound delivery and minimizing cross-contamination risks [27] [25]. The integration of acoustic dispensing with multiplexed assay formats has enabled parallel screening against multiple therapeutic targets simultaneously. This approach has significantly enhanced the efficiency of identifying compounds with optimal selectivity profiles for neurodegenerative disease applications [12] [28]. Optimization StrategiesPlatform-specific optimization has focused on minimizing compound precipitation and maintaining assay signal consistency across different screening formats. Buffer system optimization and the incorporation of solubilizing agents have improved compound stability and assay reproducibility [24] [28]. XLogP3 2.1
Hydrogen Bond Acceptor Count 3
Exact Mass 262.074227566 g/mol
Monoisotopic Mass 262.074227566 g/mol
Heavy Atom Count 20
Dates
Last modified: 08-09-2024
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|